Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate
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Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H18ClNO5S2 and its molecular weight is 463.95. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Singlet Oxygen Activation
Research conducted by Amati et al. (2010) explored the photophysical properties and singlet oxygen activation capabilities of related ethyl carboxylate compounds. These compounds, through photochemical reactions, demonstrated potential as sensitizers in photo-oxidation processes. The study's findings suggest that similar compounds, including Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate, could have applications in fields requiring controlled light-activated reactions, such as photodynamic therapy or environmental remediation (Amati et al., 2010).
Antimicrobial Evaluation
Spoorthy et al. (2021) synthesized and evaluated the antimicrobial activity of ethyl carboxylate derivatives. Their study indicates that these compounds exhibit promising antimicrobial properties, suggesting the potential use of this compound in the development of new antimicrobial agents. This could be particularly relevant for pharmaceutical research targeting resistant bacterial strains (Spoorthy et al., 2021).
Synthesis and Characterization of Novel Compounds
Li-jua (2015) focused on the design, synthesis, and characterization of novel compounds, demonstrating the synthetic versatility and potential chemical utility of ethyl carboxylate derivatives. Such research underlines the importance of this compound in the synthesis of new materials with possible applications in materials science, including organic electronics and light-emitting diodes (Li-jua, 2015).
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5S2/c1-3-26-21(25)18-11(2)16(9-12-4-5-13-14(8-12)28-10-27-13)30-20(18)23-19(24)15-6-7-17(22)29-15/h4-8H,3,9-10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTCMCFPGHBDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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